Cas no 1807165-23-6 (3-Bromomethyl-6-cyano-2-ethylbenzoic acid)

3-Bromomethyl-6-cyano-2-ethylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromomethyl-6-cyano-2-ethylbenzoic acid
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- インチ: 1S/C11H10BrNO2/c1-2-9-7(5-12)3-4-8(6-13)10(9)11(14)15/h3-4H,2,5H2,1H3,(H,14,15)
- InChIKey: QJCCGGJESROHND-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C#N)=C(C(=O)O)C=1CC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- トポロジー分子極性表面積: 61.1
- XLogP3: 2.5
3-Bromomethyl-6-cyano-2-ethylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000639-1g |
3-Bromomethyl-6-cyano-2-ethylbenzoic acid |
1807165-23-6 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
3-Bromomethyl-6-cyano-2-ethylbenzoic acid 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
3-Bromomethyl-6-cyano-2-ethylbenzoic acidに関する追加情報
3-Bromomethyl-6-cyano-2-ethylbenzoic Acid: A Comprehensive Overview
The compound with CAS No. 1807165-23-6, known as 3-Bromomethyl-6-cyano-2-ethylbenzoic Acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a bromomethyl group at the 3-position, a cyano group at the 6-position, and an ethyl group at the 2-position. These substituents impart distinct chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 3-Bromomethyl-6-cyano-2-ethylbenzoic Acid in drug discovery. Its structure allows for versatile functionalization, enabling researchers to explore its role as a scaffold for developing bioactive molecules. For instance, the bromomethyl group can serve as an electrophilic site for nucleophilic substitutions, while the cyano group introduces electron-withdrawing effects that can modulate the electronic properties of the molecule. These features make it an attractive candidate for designing drugs targeting specific biological pathways.
In terms of synthesis, 3-Bromomethyl-6-cyano-2-ethylbenzoic Acid is typically prepared through multi-step organic reactions. The process often involves the introduction of substituents on a benzoic acid derivative using methods such as Friedel-Crafts alkylation or nucleophilic aromatic substitution. The precise control of reaction conditions is crucial to ensure high yields and purity. Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining efficiency.
The application of 3-Bromomethyl-6-cyano-2-ethylbenzoic Acid extends beyond drug discovery. It has been utilized in materials science as a precursor for advanced polymers and coatings. The compound's ability to form stable bonds under certain conditions makes it ideal for creating materials with tailored mechanical and thermal properties. Additionally, its reactivity has been leveraged in catalytic processes, where it serves as a ligand or catalyst in organometallic reactions.
Recent advancements in computational chemistry have further enhanced our understanding of 3-Bromomethyl-6-cyano-2-ethylbenzoic Acid's properties. By employing density functional theory (DFT) calculations, researchers have mapped out its electronic structure and reactivity patterns at the quantum level. These insights have paved the way for more efficient synthesis routes and novel applications in fields such as optoelectronics and sensors.
In conclusion, 3-Bromomethyl-6-cyano-2-ethylbenzoic Acid (CAS No. 1807165-23-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new potentials, this compound is poised to play an increasingly important role in advancing modern science and technology.
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